molecular formula C16H21NO3 B6647158 tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate

tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate

Cat. No. B6647158
M. Wt: 275.34 g/mol
InChI Key: QJLOVOIHFNAGHT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a fungicide due to its ability to inhibit the growth of certain fungi. In materials science, it has been investigated for its potential use as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as antifungal activity. It has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is its high yield during synthesis, making it a cost-effective option for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.

Future Directions

There are many potential future directions for research on tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate. Some possible areas of investigation include further studies on its anti-inflammatory and analgesic effects, as well as its potential use as a fungicide. Additionally, research could focus on optimizing its use in the development of new drugs or materials, as well as investigating its potential as an antioxidant. Overall, the potential applications of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate make it a promising compound for continued research in a variety of fields.

Synthesis Methods

Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate can be synthesized using a variety of methods, including the condensation reaction between tert-butyl (S)-3-aminocrotonate and phenylglyoxylic acid. Another method involves the reaction between tert-butyl (S)-3-aminocrotonate and benzoyl isocyanate. The yield of this compound is typically high, making it a cost-effective option for laboratory experiments.

properties

IUPAC Name

tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-14(18)17-13(15(19)20-16(2,3)4)11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLOVOIHFNAGHT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.